molecular formula C14H20N2O B2739221 1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea CAS No. 1878649-67-2

1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea

Cat. No. B2739221
CAS RN: 1878649-67-2
M. Wt: 232.327
InChI Key: MHHAXYLWFOTIEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity with various reagents, its behavior under different conditions, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include studying its acute and chronic toxicity, its potential for causing cancer (carcinogenicity), its potential for causing birth defects (teratogenicity), and its potential for causing adverse effects on the genetic material (mutagenicity) .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential applications, and effects. This could include further synthetic modifications, in-depth biological studies, and preclinical or clinical trials if the compound is a drug candidate .

properties

IUPAC Name

3-benzyl-1-methyl-1-pent-4-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-4-8-11-16(2)14(17)15-12-13-9-6-5-7-10-13/h3,5-7,9-10H,1,4,8,11-12H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHAXYLWFOTIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC=C)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methyl-3-(pent-4-en-1-yl)urea

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